Tert-butyl 4-formylbenzoate

Descripción general

Descripción

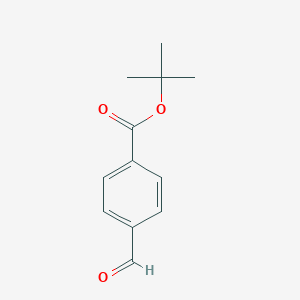

Tert-butyl 4-formylbenzoate is an organic compound with the molecular formula C12H14O3. It is also known as 4-formylbenzoic acid tert-butyl ester. This compound is characterized by the presence of a formyl group attached to a benzene ring, which is further esterified with a tert-butyl group. It is commonly used in organic synthesis and has various applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tert-butyl 4-formylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-formylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: Tert-butyl 4-formylbenzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

Oxidation: 4-tert-butylbenzoic acid.

Reduction: 4-tert-butylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Tert-butyl 4-formylbenzoate is primarily used as a versatile building block in organic synthesis. Its formyl group (-CHO) enables it to participate in various reactions, such as:

- Condensation Reactions : It can react with amines to form imines or with alcohols to yield acetals.

- Reduction Reactions : The formyl group can be reduced to an alcohol or further converted into other functional groups.

Table 1: Summary of Reactions Involving this compound

| Reaction Type | Product Type | Conditions |

|---|---|---|

| Condensation with amines | Imines | Mild acidic conditions |

| Reduction | Alcohols | LiAlH4 or NaBH4 in dry solvents |

| Acetal Formation | Acetals | Alcohol in acidic medium |

Pharmaceutical Applications

This compound is utilized in the pharmaceutical industry for synthesizing various bioactive compounds. Its derivatives have shown potential as:

- Antidiabetic Agents : Research indicates that derivatives of this compound can act as inhibitors of α-amylase, which is crucial for carbohydrate metabolism.

- Anti-inflammatory Drugs : Certain modifications of this compound exhibit anti-inflammatory properties, making them candidates for further development.

Case Study: Synthesis of α-Amylase Inhibitors

A recent study demonstrated the synthesis of pyrazole-based α-amylase inhibitors using this compound as a key intermediate. The results indicated that these compounds exhibited significant inhibitory activity against α-amylase, highlighting their potential as antidiabetic agents .

Material Science Applications

In material science, this compound is explored for its role in producing polymers and coatings. Its ability to undergo polymerization allows it to be incorporated into:

- Polymeric Materials : It can be used to modify the properties of polymers, enhancing their thermal stability and mechanical strength.

- Coatings : The compound can serve as a precursor for coatings that require specific functional properties, such as UV resistance.

Table 2: Properties of Polymers Derived from this compound

| Polymer Type | Key Properties | Application Areas |

|---|---|---|

| Thermoplastic Polymers | High thermal stability | Automotive parts, electronics |

| Coatings | UV resistance | Protective coatings for surfaces |

Mecanismo De Acción

The mechanism of action of tert-butyl 4-formylbenzoate involves its reactivity towards various chemical reagents. The formyl group is highly reactive and can participate in nucleophilic addition reactions, leading to the formation of various derivatives. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.

Comparación Con Compuestos Similares

4-formylbenzoic acid: Lacks the tert-butyl ester group, making it more reactive towards nucleophiles.

Tert-butyl benzoate: Lacks the formyl group, making it less reactive in oxidation and reduction reactions.

4-tert-butylbenzaldehyde: Similar structure but lacks the ester functionality, affecting its reactivity and applications.

Uniqueness: Tert-butyl 4-formylbenzoate is unique due to the presence of both the formyl and tert-butyl ester groups. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.

Actividad Biológica

Tert-butyl 4-formylbenzoate (CAS No. 65874-27-3) is an organic compound characterized by its formyl and benzoate functional groups. It is a colorless to pale yellow solid with a molecular formula of and a molecular weight of 206.24 g/mol. This compound is of significant interest in various fields, including medicinal chemistry and materials science, due to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| Melting Point | 52.0 - 56.0 °C |

| Boiling Point | 310.7 °C at 760 mmHg |

| Purity | >98% (GC) |

| Storage Conditions | Store at 4 °C under nitrogen |

Biological Activity

This compound exhibits various biological activities, which can be summarized as follows:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against a range of bacterial strains, making it a potential candidate for developing new antibacterial agents.

- Cytotoxicity : Research indicates that this compound may exhibit cytotoxic effects on certain cancer cell lines, suggesting its potential use in cancer therapy.

- Enzyme Inhibition : It has been identified as an inhibitor of specific cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Interaction with Cell Membranes : The lipophilic nature of the compound allows it to penetrate cell membranes, potentially disrupting cellular functions and leading to cell death in susceptible organisms.

- Inhibition of Enzymatic Activity : By inhibiting cytochrome P450 enzymes, the compound may alter the metabolism of other drugs, leading to increased efficacy or toxicity depending on the context.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

Case Study 2: Cytotoxicity Assessment

In vitro studies conducted on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound induced apoptosis at concentrations above 50 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells, highlighting its potential as an anticancer agent.

Case Study 3: Enzyme Inhibition

Research published in Drug Metabolism and Disposition reported that this compound effectively inhibited CYP1A2 activity in liver microsomes, suggesting implications for drug-drug interactions in therapeutic settings.

Propiedades

IUPAC Name |

tert-butyl 4-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNFNBQQWYQKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372845 | |

| Record name | tert-butyl 4-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65874-27-3 | |

| Record name | tert-butyl 4-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.